![molecular formula C26H40B2Cl2Si2 B14301170 {2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane) CAS No. 114958-95-1](/img/structure/B14301170.png)
{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane) is a complex organosilicon compound that features boron, chlorine, and silicon atoms in its structure.
Métodos De Preparación
The synthesis of {2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane) involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of 2,4,6-trimethylphenylboronic acid with chlorosilane derivatives under controlled conditions. The reaction typically requires a catalyst and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve scaling up this process with optimized reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can convert the boron-chlorine bonds to boron-hydrogen bonds.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Industry: Used in the production of specialty polymers and coatings
Mecanismo De Acción
The mechanism of action of {2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane) involves its interaction with molecular targets through its boron and silicon atoms. These interactions can lead to the formation of stable complexes and the modulation of chemical pathways. The compound’s ability to undergo substitution reactions allows it to modify the properties of other molecules, making it a versatile tool in chemical synthesis .
Comparación Con Compuestos Similares
Compared to other similar compounds, {2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane) stands out due to its unique combination of boron, chlorine, and silicon atoms. Similar compounds include:
{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane): Similar in structure but with different substituents.
Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]: A poly(triaryl amine) semiconductor with different applications.
Propiedades
Número CAS |
114958-95-1 |
|---|---|
Fórmula molecular |
C26H40B2Cl2Si2 |
Peso molecular |
501.3 g/mol |
Nombre IUPAC |
[2,2-bis[chloro-(2,4,6-trimethylphenyl)boranyl]-1-trimethylsilylethenyl]-trimethylsilane |
InChI |
InChI=1S/C26H40B2Cl2Si2/c1-17-13-19(3)23(20(4)14-17)27(29)25(26(31(7,8)9)32(10,11)12)28(30)24-21(5)15-18(2)16-22(24)6/h13-16H,1-12H3 |
Clave InChI |
XPSVQZNGTZBSHH-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1C)C)C)(C(=C([Si](C)(C)C)[Si](C)(C)C)B(C2=C(C=C(C=C2C)C)C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




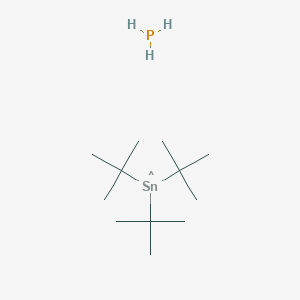
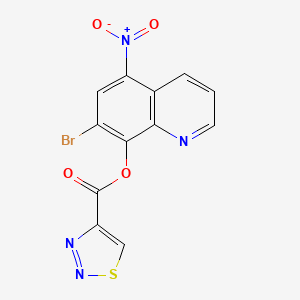
![4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14301129.png)
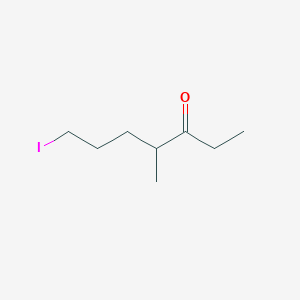
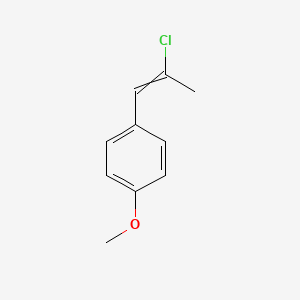


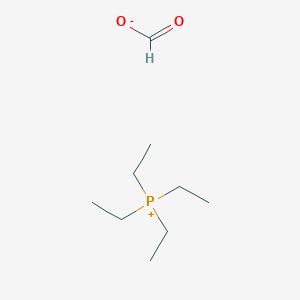

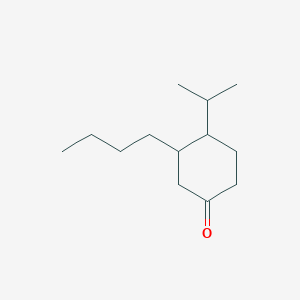
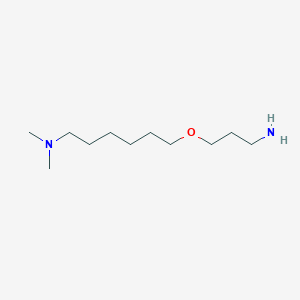
![2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one](/img/structure/B14301163.png)
